3-(piperidin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(piperidin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that contains both a piperidine and a triazolone ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a six-membered ring containing one nitrogen atom, and the triazolone ring, a five-membered ring containing three nitrogen atoms, makes this compound a versatile scaffold for drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine with a suitable hydrazine derivative under acidic or basic conditions to form the triazolone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes the formation of intermediate compounds, followed by cyclization and purification steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazolone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced triazolone compounds, and substituted triazolone derivatives. These products can exhibit different pharmacological properties and can be further modified for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 3-(piperidin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds such as piperidine and its substituted derivatives share structural similarities with 3-(piperidin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one.
Triazolone derivatives: Compounds containing the triazolone ring, such as 1,2,4-triazol-3-one, are structurally related.
Uniqueness
This compound is unique due to the combination of the piperidine and triazolone rings in a single molecule. This dual-ring structure provides a versatile scaffold for drug design, allowing for the exploration of diverse pharmacological activities. The compound’s ability to undergo various chemical reactions further enhances its utility in medicinal chemistry .
Properties
Molecular Formula |
C7H12N4O |
---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
3-piperidin-3-yl-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C7H12N4O/c12-7-9-6(10-11-7)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,9,10,11,12) |
InChI Key |
XNNBTRBPNMXPCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=NNC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.